Cas no 2138236-74-3 (1-methyl-N-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylcyclopropane-1-carboxamide)

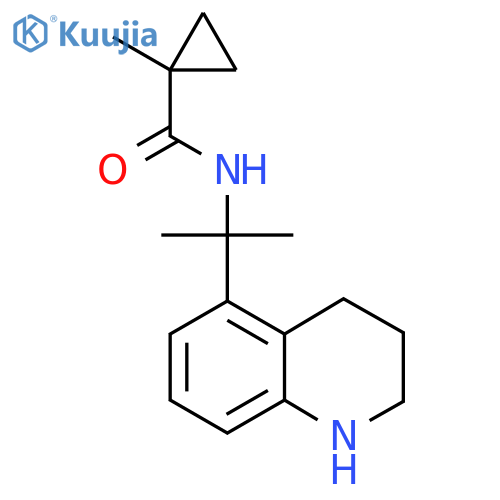

2138236-74-3 structure

商品名:1-methyl-N-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylcyclopropane-1-carboxamide

CAS番号:2138236-74-3

MF:C17H24N2O

メガワット:272.385264396667

MDL:MFCD31601413

CID:5611084

PubChem ID:165742667

1-methyl-N-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylcyclopropane-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- EN300-842224

- 1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide

- 2138236-74-3

- 1-methyl-N-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylcyclopropane-1-carboxamide

-

- MDL: MFCD31601413

- インチ: 1S/C17H24N2O/c1-16(2,19-15(20)17(3)9-10-17)13-7-4-8-14-12(13)6-5-11-18-14/h4,7-8,18H,5-6,9-11H2,1-3H3,(H,19,20)

- InChIKey: PTPKVBPCNGRXOW-UHFFFAOYSA-N

- ほほえんだ: O=C(C1(C)CC1)NC(C)(C)C1C=CC=C2C=1CCCN2

計算された属性

- せいみつぶんしりょう: 272.188863393g/mol

- どういたいしつりょう: 272.188863393g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 387

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 41.1Ų

1-methyl-N-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylcyclopropane-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-842224-0.1g |

1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |

2138236-74-3 | 95.0% | 0.1g |

$1533.0 | 2025-02-21 | |

| Enamine | EN300-842224-0.25g |

1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |

2138236-74-3 | 95.0% | 0.25g |

$1604.0 | 2025-02-21 | |

| Enamine | EN300-842224-5g |

1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |

2138236-74-3 | 5g |

$5056.0 | 2023-09-02 | ||

| Enamine | EN300-842224-0.05g |

1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |

2138236-74-3 | 95.0% | 0.05g |

$1464.0 | 2025-02-21 | |

| Enamine | EN300-842224-0.5g |

1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |

2138236-74-3 | 95.0% | 0.5g |

$1673.0 | 2025-02-21 | |

| Enamine | EN300-842224-10.0g |

1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |

2138236-74-3 | 95.0% | 10.0g |

$7497.0 | 2025-02-21 | |

| Enamine | EN300-842224-1.0g |

1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |

2138236-74-3 | 95.0% | 1.0g |

$1742.0 | 2025-02-21 | |

| Enamine | EN300-842224-1g |

1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |

2138236-74-3 | 1g |

$1742.0 | 2023-09-02 | ||

| Enamine | EN300-842224-2.5g |

1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |

2138236-74-3 | 95.0% | 2.5g |

$3417.0 | 2025-02-21 | |

| Enamine | EN300-842224-5.0g |

1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |

2138236-74-3 | 95.0% | 5.0g |

$5056.0 | 2025-02-21 |

1-methyl-N-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylcyclopropane-1-carboxamide 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

2138236-74-3 (1-methyl-N-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylcyclopropane-1-carboxamide) 関連製品

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量